N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a dimethylphenyl group, and a fluorophenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate pyrazole and pyrimidine derivatives under acidic or basic conditions.
Introduction of the dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions using 2,4-dimethylphenyl halides.
Attachment of the fluorophenoxyacetamide moiety: This can be accomplished through nucleophilic substitution reactions, where the fluorophenoxy group is introduced using fluorophenol derivatives and acylation reactions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: Shares the dimethylphenyl group but lacks the pyrazolo[3,4-d]pyrimidine core and fluorophenoxyacetamide moiety.
2-(2-fluorophenoxy)acetamide: Contains the fluorophenoxyacetamide moiety but lacks the pyrazolo[3,4-d]pyrimidine core and dimethylphenyl group.
1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains the pyrazolo[3,4-d]pyrimidine core and dimethylphenyl group but lacks the fluorophenoxyacetamide moiety.
Uniqueness
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-fluorophenoxy)acetamide is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H22FN7O2 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C25H22FN7O2/c1-15-8-9-20(16(2)10-15)32-24-18(12-29-32)25(28-14-27-24)33-22(11-17(3)31-33)30-23(34)13-35-21-7-5-4-6-19(21)26/h4-12,14H,13H2,1-3H3,(H,30,34) |
InChI Key |
SQLNZZMCDWCNBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5F)C |
Origin of Product |
United States |
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